molecular formula C11H12N2 B2354161 2-(Isoquinolin-6-YL)ethanamine CAS No. 1000505-67-8

2-(Isoquinolin-6-YL)ethanamine

Cat. No.: B2354161
CAS No.: 1000505-67-8
M. Wt: 172.231
InChI Key: KWBVZIOLYNFITQ-UHFFFAOYSA-N
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Description

2-(Isoquinolin-6-YL)ethanamine is a heterocyclic aromatic amine derived from isoquinoline Isoquinoline is a structural isomer of quinoline and is known for its presence in various natural alkaloids

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens.

Major Products:

    Oxidation: Isoquinoline N-oxides.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Nitrated, sulfonated, or halogenated isoquinoline derivatives.

Comparison with Similar Compounds

    Quinoline: A structural isomer of isoquinoline, known for its antimalarial properties.

    Beta-Phenylethylamine: A precursor in the synthesis of isoquinoline derivatives.

    Tetrahydroisoquinoline: An intermediate in the synthesis of isoquinoline derivatives.

Uniqueness:

Properties

IUPAC Name

2-isoquinolin-6-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-5-3-9-1-2-11-8-13-6-4-10(11)7-9/h1-2,4,6-8H,3,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBVZIOLYNFITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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